Arachidonoyl coenzyme A lithium salt

Description

Introduction to Arachidonoyl Coenzyme A Lithium Salt

Chemical Identity and Structural Characteristics

Molecular Formula and Systematic Nomenclature

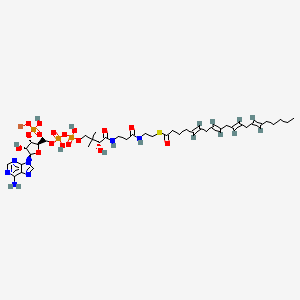

This compound is systematically named cis,cis,cis,cis-5,8,11,14-eicosatetraenoyl coenzyme A lithium salt, reflecting its four double bonds at positions 5, 8, 11, and 14 within the 20-carbon arachidonoyl chain. Its empirical formula, expressed in Hill notation, is C₄₁H₆₆N₇O₁₇P₃S·xLi⁺ , with a molecular weight of 1053.99 g/mol (free acid basis). The lithium counterion enhances solubility in polar solvents compared to sodium or potassium salts, a property critical for its application in aqueous enzymatic assays.

Table 1: Key Physicochemical Properties of this compound

Structural Analysis via NMR and X-Ray Crystallography

While direct X-ray crystallographic or NMR data for this compound remain unreported in the provided sources, structural insights can be extrapolated from related coenzyme A derivatives. For instance, molecular dynamics simulations of analogous acyl-CoA compounds reveal that the arachidonoyl chain adopts a bent conformation due to its four cis-double bonds, which likely reduces packing efficiency in lipid bilayers. The lithium ion coordinates with the phosphate groups of the coenzyme A moiety, stabilizing the thioester bond and enhancing solubility. Comparative studies of palmitoyl-CoA (a saturated analog) highlight that unsaturated acyl chains like arachidonoyl induce greater conformational flexibility, potentially influencing enzyme-substrate interactions.

Lithium Salt Properties: Solubility and Stability Compared to Other Cationic Forms

The lithium salt form exhibits superior aqueous solubility (≥10 mM in neutral buffers) compared to sodium or potassium salts, which tend to form insoluble aggregates at high concentrations. This property stems from lithium’s smaller ionic radius (0.76 Å vs. 1.02 Å for Na⁺), enabling tighter ion pairing with the coenzyme A’s anionic phosphate and carboxylate groups. Stability studies indicate that the lithium salt remains intact for ≥6 months when stored at -20°C, whereas sodium salts degrade faster due to hygroscopicity. The lithium counterion also minimizes non-specific binding in enzymatic assays, as demonstrated in studies of lysophosphatidylcholine acyltransferase 3 (LPCAT3), where lithium salts yielded more reproducible kinetic parameters than sodium counterparts.

Historical Context in Lipid Biochemistry

This compound emerged as a pivotal reagent in the 1980s with the characterization of acyl-CoA synthetases in rat brain microvessels. Early work demonstrated that purified microvessels catalyze arachidonoyl-CoA synthesis with a Kₘ of 5.8 µM and Vₘₐₓ of 1.5 nmol·min⁻¹·mg⁻¹, underscoring its role in neuronal lipid metabolism. The compound’s impermeability to cellular membranes (due to the CoA moiety) enabled researchers to distinguish extracellular arachidonic acid signaling from intracellular pool contributions.

In the 2000s, applications expanded to include studies of glycine N-acyltransferase-like 2 (GLYATL2) and cytochrome c-mediated synthesis of arachidonoyl amino acids, where its stability under physiological pH conditions proved advantageous. The lithium salt’s compatibility with high-resolution mass spectrometry further facilitated lipidomic profiling of arachidonate-containing metabolites, cementing its status as a cornerstone reagent in lipid biochemistry.

Properties

Molecular Formula |

C41H65LiN7O17P3S |

|---|---|

Molecular Weight |

1059.9 g/mol |

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8+,12-11+,15-14+,18-17+;/t30-,34-,35-,36+,40-;/m1./s1 |

InChI Key |

PFJKRDANWCBXHE-VKSULDSYSA-M |

Isomeric SMILES |

[Li+].CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Canonical SMILES |

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Arachidonoyl Coenzyme A

The primary method for synthesizing arachidonoyl coenzyme A (CoA) involves enzymatic activation of arachidonic acid. This process leverages acyl-CoA synthetases, which catalyze the formation of a thioester bond between the fatty acid and coenzyme A.

Reaction Mechanism

- Substrate Activation : Arachidonic acid (C20:4) is activated via ATP-dependent adenylation, forming an acyl-adenylate intermediate.

- CoA Conjugation : The acyl-adenylate reacts with free coenzyme A (CoA-SH), yielding arachidonoyl CoA and AMP as byproducts.

$$

\text{Arachidonic acid} + \text{ATP} + \text{CoA-SH} \xrightarrow{\text{Acyl-CoA synthetase}} \text{Arachidonoyl CoA} + \text{AMP} + \text{PP}_i

$$ - Lithium Salt Formation : The resultant arachidonoyl CoA is precipitated or ion-exchanged with lithium ions to form the lithium salt.

Purification and Isolation Techniques

Crude enzymatic synthesis yields require purification to remove unreacted substrates, enzymes, and byproducts. Industrial and academic protocols employ the following methods:

Solvent Extraction

- Organic Phase Separation : A mixture of chloroform, methanol, and water (2:1:0.8 v/v) partitions hydrophobic contaminants into the organic phase, while arachidonoyl CoA remains in the aqueous phase.

- Triethylammonium Acetate (TEAA) Buffering : TEAA enhances solubility and facilitates later lithium ion exchange.

High-Performance Liquid Chromatography (HPLC)

- Column : Reverse-phase C18 columns (e.g., Phenomenex Gemini) with 5 μm particle size.

- Mobile Phase : Gradient elution using water/acetonitrile with 0.05% triethylamine (TEA).

- Detection : UV absorption at 254 nm or tandem mass spectrometry (MS/MS) for quantification.

HPLC Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Retention Time | 12–14 min | |

| Purity Post-HPLC | ≥95% | |

| Recovery Rate | 80–90% |

Lithium Salt Conversion

The final step involves converting the purified arachidonoyl CoA (often isolated as a triethylammonium or ammonium salt) into the lithium form.

Ion-Exchange Chromatography

Precipitation

- Lithium Acetate Addition : Adding lithium acetate to a concentrated CoA solution induces precipitation.

- Yield Optimization :

$$

\text{Optimal [Li⁺]} = 0.5–1.0\ \text{M}, \quad \text{pH} = 5.0–6.0

$$Factor Effect on Yield Lithium Concentration ↑ Increases precipitation efficiency pH <5.0 Risk of CoA degradation

Quality Control and Characterization

Purity Assessment

Industrial-Scale Production Challenges

Cost and Scalability

Emerging Synthetic Approaches

Chemoenzymatic Synthesis

Chemical Reactions Analysis

Types of Reactions

Arachidonoyl coenzyme A lithium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

1. Substrate for Lipid Synthesis:

Arachidonoyl coenzyme A lithium salt is primarily utilized as a substrate in the synthesis of complex lipids. It plays a crucial role in the N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . This property makes it invaluable for studying lipid metabolic pathways.

2. Model Compound:

In chemical research, it serves as a model compound for investigating enzyme-substrate interactions, particularly in the context of lipid metabolism . Its ability to act as a charged membrane-impermeant analog of arachidonic acid enhances its utility in biochemical assays.

Biological Applications

1. Lipid Metabolism Studies:

Research has demonstrated that this compound is instrumental in understanding the mechanisms of lipid metabolism. It participates in various biochemical pathways, influencing the production of bioactive lipids through N-acylation processes .

2. Pharmacological Research:

The compound is also being explored for its potential therapeutic applications related to inflammatory processes and metabolic disorders. Studies have indicated that its derivatives may modulate inflammatory responses and metabolic pathways, making it a candidate for drug development .

Medical Applications

1. Inflammatory Processes:

this compound has been implicated in research focused on inflammatory diseases. Its role as a substrate for enzymes involved in the production of inflammatory mediators positions it as a target for therapeutic intervention .

2. Metabolic Disorders:

Recent studies have highlighted its relevance in metabolic syndrome research. The compound's ability to influence fatty acid activation pathways suggests potential applications in treating conditions like obesity and diabetes .

Industrial Applications

1. Biochemical Reagents:

In the industrial sector, this compound is employed in the production of specialized biochemical reagents and pharmaceuticals. Its stability and reactivity make it suitable for various applications in biochemical manufacturing processes .

2. Research and Development:

The compound is frequently used in R&D settings to develop new therapeutic agents targeting lipid metabolism and inflammation-related diseases. Its unique properties facilitate innovative approaches to drug discovery .

Case Studies

1. Enzyme Activity Studies:

Research has demonstrated the kinetic properties of acyl-coenzyme A synthetases using this compound as a substrate. These studies provide insights into enzyme mechanisms and potential regulatory roles of long-chain acyl-CoA derivatives .

2. Pharmacological Inhibition Studies:

Investigations into the pharmacological effects of this compound have revealed its potential to modulate enzyme activities involved in lipid metabolism, which could lead to novel therapeutic strategies against metabolic disorders .

Mechanism of Action

Arachidonoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. The compound is converted into arachidonoyl amino acids and N-acyl glycines, which play crucial roles in cellular signaling pathways. The molecular targets include enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . The pathways involved include the N-acylation of glycines and the oxidation of arachidonic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arachidonoyl-CoA lithium salt is part of a broader family of acyl-CoA derivatives. Below is a comparative analysis of its structural, enzymatic, and functional properties against other acyl-CoAs:

Structural and Functional Differences

Enzyme Specificity and Kinetic Parameters

- Substrate Specificity: Arachidonoyl-CoA is uniquely activated by a platelet-specific enzyme that excludes other fatty acids (e.g., linoleic, oleic acids) . In contrast, palmitoyl-CoA and stearoyl-CoA are processed by non-specific synthetases with broader substrate ranges .

- Kinetic Efficiency: The Km for arachidonic acid (0.03 mM) is significantly lower than that of acetoacetyl-CoA (1.10 mM for PTB), indicating higher enzyme affinity . The Vmax for arachidonoyl-CoA synthesis (2.9 nmol/10⁹ platelets/min) is lower than non-specific synthetases (0.75 mmol/10⁹ platelets/min), reflecting its regulatory role .

Biological Activity

Arachidonoyl coenzyme A lithium salt (AA-CoA) is a derivative of arachidonic acid, specifically a thioester of coenzyme A. Its chemical formula is . This compound plays a crucial role in lipid metabolism and various signaling pathways, particularly in inflammatory responses and cellular signaling mechanisms.

- Molecular Weight : 1053.99 (free acid basis)

- CAS Number : 188174-63-2

- Solubility : The lithium salt form enhances solubility in aqueous environments, making it suitable for laboratory applications .

Biological Activity

The biological activity of AA-CoA is primarily linked to its function as a substrate in enzymatic reactions involving acylation processes. It is notable for its role in the following areas:

1. Lipid Metabolism

AA-CoA is involved in the metabolism of fatty acids, serving as a substrate for various acyltransferases and acyl-CoA synthetases. This activity is essential for the synthesis of bioactive lipids, including eicosanoids, which are critical mediators in inflammation and immune responses.

2. Signaling Pathways

AA-CoA participates in signaling pathways by modulating the activity of enzymes involved in lipid metabolism. It acts as a precursor for the synthesis of signaling molecules that influence cellular functions such as proliferation, differentiation, and apoptosis .

3. Inflammatory Response

Studies have demonstrated that AA-CoA can influence the inflammatory response by modulating the production of prostaglandins and leukotrienes, which are derived from arachidonic acid. These compounds play significant roles in mediating inflammation and immune responses .

Comparative Analysis

The following table compares AA-CoA with structurally related compounds to highlight its unique features:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Arachidonic Acid | Precursor to eicosanoids | Membrane-permeable; directly involved in signaling |

| Palmitoyl Coenzyme A | Shorter fatty acid chain | Less complex interactions; primarily involved in energy metabolism |

| Oleoyl Coenzyme A | Monounsaturated fatty acid | Different saturation state affects biological activity |

| Docosahexaenoic Acid | Omega-3 fatty acid | Longer chain; distinct roles in brain health and function |

AA-CoA stands out due to its charged nature and membrane-impermeant characteristics, making it particularly useful for studying lipid metabolism without direct cellular uptake interference .

Case Studies

Recent research has explored the effects of AA-CoA on various biological systems:

- Study on Pancreatic Beta Cells : Research indicated that arachidonic acid stimulates extracellular calcium entry in rat pancreatic beta cells via activation of non-capacitative arachidonate-regulated calcium channels. This highlights the role of AA-CoA in regulating calcium homeostasis, which is crucial for insulin secretion .

- Role in Hepatocellular Carcinoma (HCC) : Another study investigated the role of acyl-CoA synthetase long-chain family member 4 (ACSL4) in HCC patients. The findings suggested that ACSL4-mediated arachidonic acid metabolism supports mitochondrial function and cell survival during glucose starvation, indicating a potential therapeutic target involving AA-CoA metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.